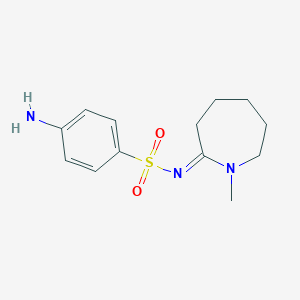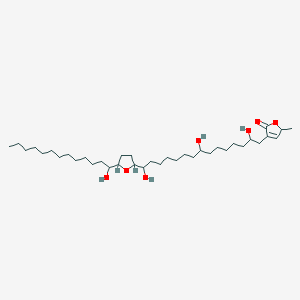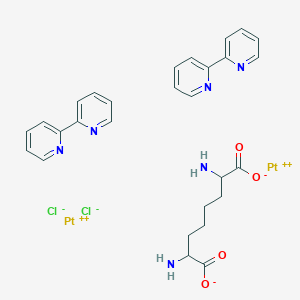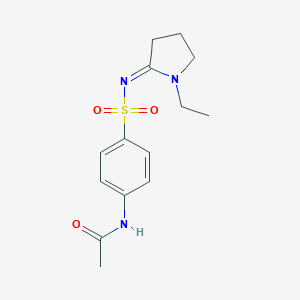
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide” is a chemical compound with the molecular formula C13H19N3O2S . It has a molecular weight of 281.38 g/mol.
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, a solution of 2-chloro-N-(4-sulfamoylphenyl) acetamide was reacted with ammonium thiocyanate in absolute ethanol under reflux for 3 hours . The reaction was monitored using thin-layer chromatography (TLC), and the resulting solid was filtered and washed with water .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 281.38 g/mol. Other properties such as melting point, boiling point, and density would require experimental determination .Scientific Research Applications
Photodynamic Therapy
The compound has been utilized in the synthesis of zinc phthalocyanine, which demonstrates notable fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These characteristics are crucial for Type II mechanisms in photodynamic therapy, indicating its potential as a Type II photosensitizer for cancer treatment in this domain (Pişkin, Canpolat & Öztürk, 2020).
Anticancer Activity
Novel derivatives of the compound, such as N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted)ureido/thioureido] benzenesulfonamides, have been synthesized and shown marked anticancer activity against specific cell lines. This finding is supported by both in vitro evaluations and in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating a high potential for selectivity in anticancer treatments (Karakuş et al., 2018).
Structural and Conformational Analysis
The compound's derivatives have been extensively studied for their crystal structures, revealing detailed conformational and structural properties. This includes analysis of hydrogen bonding patterns and π-π-stacking interactions, providing insights into their stability and potential interactions in biological systems (Chumakov et al., 2006).
Inhibition of Carbonic Anhydrase Isoforms
Derivatives of the compound have shown potent inhibition of specific carbonic anhydrase isoforms, which are associated with various diseases including cancer. This indicates its potential application in designing selective inhibitors for therapeutic purposes (Lolak et al., 2019).
Synthesis of Antimicrobial Pharmaceuticals
The compound is used in the synthesis of sulfamethizole, an antibacterial drug. The detailed process and impurities related to this synthesis have been documented, contributing to the understanding of its pharmacological applications and quality control in drug production (Talagadadeevi et al., 2012).
Future Directions
The future directions for research on this compound could involve further exploration of its potential biological activities, such as its anticancer and antimicrobial effects . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.
properties
IUPAC Name |
(NE)-4-amino-N-(1-methylazepan-2-ylidene)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-16-10-4-2-3-5-13(16)15-19(17,18)12-8-6-11(14)7-9-12/h6-9H,2-5,10,14H2,1H3/b15-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIUXQTIZQWJGKF-FYWRMAATSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCCCC/C1=N\S(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)benzenesulfonamide | |
CAS RN |
126826-62-8 |
Source


|
| Record name | Benzenesulfonamide, 4-amino-N-(hexahydro-1-methyl-2H-azepin-2-ylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126826628 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-ethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238513.png)

![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B238532.png)


![N-[(5-chloropyridin-2-yl)carbamothioyl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B238558.png)

![3-bromo-4-ethoxy-N-[(6-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238561.png)

![3-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B238570.png)



